molecular formula C6H14ClNO2 B7980135 ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride

((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride

Cat. No.: B7980135
M. Wt: 167.63 g/mol
InChI Key: BYIGEAMZJNAXFT-KGZKBUQUSA-N
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Description

((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride: is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride typically involves the reaction of 2-methylmorpholine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of hydrochloric acid as a catalyst and a solvent such as water or ethanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Alcohols, amines

    Substitution: Halides, amines

Scientific Research Applications

Chemistry: In chemistry, ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound is used as a reagent for studying enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool for probing biochemical pathways.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes, contributing to the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility and reactivity make it an important component in various industrial processes.

Mechanism of Action

The mechanism of action of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and binding properties. Compared to other morpholine derivatives, it offers distinct advantages in terms of stability and versatility in chemical reactions.

Properties

IUPAC Name

[(2R,3R)-2-methylmorpholin-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5-6(4-8)7-2-3-9-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIGEAMZJNAXFT-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCO1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](NCCO1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693473
Record name [(2R,3R)-2-Methylmorpholin-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744196-64-3
Record name [(2R,3R)-2-Methylmorpholin-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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